

STAD 2: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: STAD 2

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Introduction

STAD 2 is a stapled peptide designed as a high-affinity disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the regulatory subunit II (RII) of Protein Kinase A (PKA).^{[1][2][3]} By mimicking the AKAP helical binding motif, **STAD 2** competitively inhibits the PKA-RII-AKAP interaction, thereby disrupting the spatial and temporal regulation of PKA signaling.^{[1][3]} This makes **STAD 2** a valuable tool for investigating the physiological and pathological roles of localized PKA signaling. These application notes provide detailed information on the solubility, preparation, and experimental use of **STAD 2**.

Physicochemical Properties and Solubility

STAD 2 is a synthetically modified peptide with enhanced cell permeability and stability compared to its linear counterparts. Its physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	2096.68 g/mol	[1]
Formula	<chem>C102H182N24O22</chem>	[1]
Binding Affinity (Kd for PKA-RII)	6.2 nM	[1]
Antimalarial Activity (IC ₅₀)	≈ 1 μM	[3]

The solubility of **STAD 2** has been determined in several common laboratory solvents. It is crucial to select the appropriate solvent to ensure the peptide's integrity and activity for downstream applications.

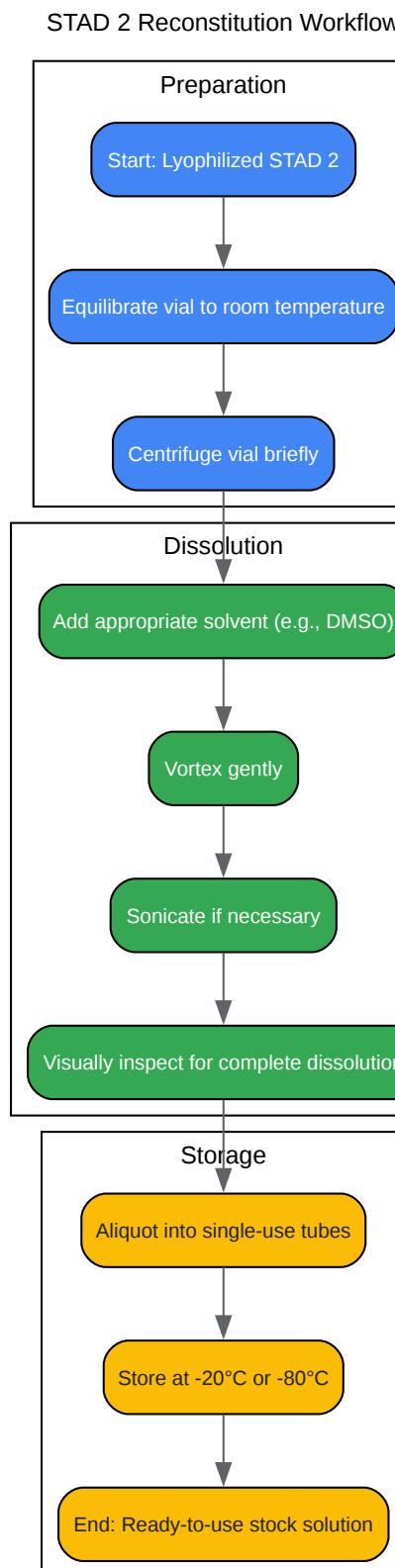
Solvent	Solubility	Reference
DMSO	≥ 100 mg/mL (≥ 47.69 mM)	[1]
50% Acetonitrile / Water	1 mg/mL	[1]
Phosphate-Buffered Saline (PBS)	Limited solubility, requires careful preparation.	[4]

Preparation of STAD 2 Solutions

Proper reconstitution and storage of **STAD 2** are critical for maintaining its biological activity. The following protocols provide guidelines for preparing stock and working solutions.

Reconstitution Protocol

This protocol outlines the steps for reconstituting lyophilized **STAD 2** powder.



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Caption: Workflow for reconstituting lyophilized **STAD 2**.

Materials:

- Lyophilized **STAD 2** peptide
- Anhydrous, sterile DMSO
- Sterile, nuclease-free microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Before opening, allow the vial of lyophilized **STAD 2** to equilibrate to room temperature for at least 15 minutes. This prevents condensation from forming inside the vial.
- Briefly centrifuge the vial to ensure all the powder is at the bottom.
- Carefully open the vial and add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume based on the amount of peptide).
- Gently vortex the vial to dissolve the peptide. If necessary, sonicate the vial in a water bath for short intervals (10-15 seconds) to aid dissolution.[\[5\]](#)
- Visually inspect the solution to ensure the peptide is fully dissolved and the solution is clear.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[\[6\]](#)[\[7\]](#)

Preparation of Working Solutions

For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage is non-toxic to the cells (typically $\leq 0.5\%$).

Procedure:

- Thaw a single aliquot of the **STAD 2** DMSO stock solution at room temperature.

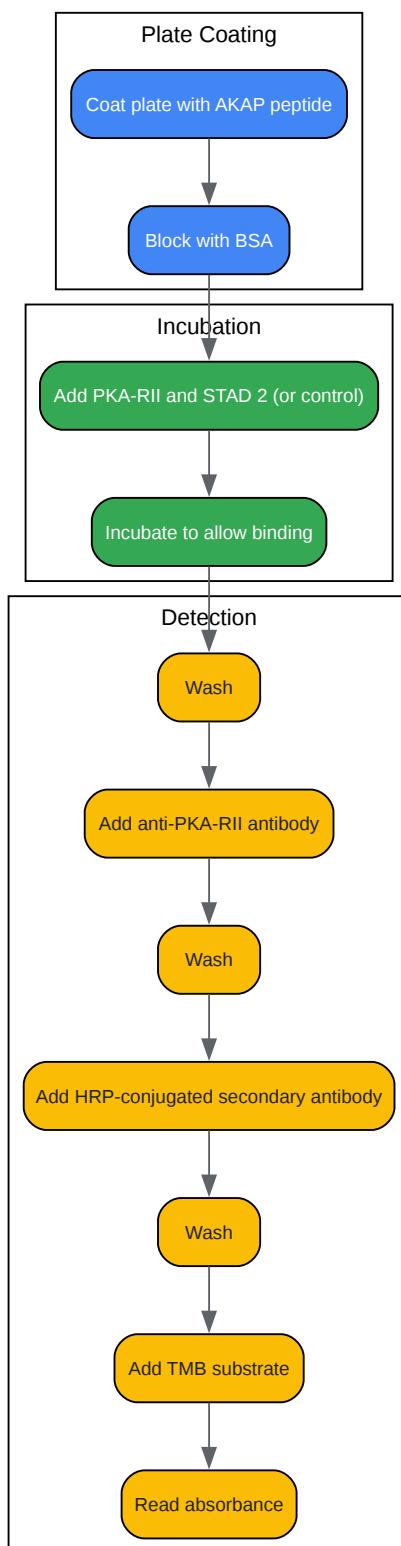
- Perform serial dilutions of the stock solution in the appropriate sterile cell culture medium or assay buffer to achieve the desired final working concentration.
- It is recommended to perform a stepwise dilution to prevent precipitation of the peptide.
- Always include a vehicle control (culture medium or buffer with the same final concentration of DMSO) in your experiments.

Experimental Protocols

In Vitro PKA-AKAP Interaction Assay (ELISA-based)

This protocol describes a competitive ELISA to measure the ability of **STAD 2** to disrupt the interaction between PKA-RII and an AKAP.

PKA-AKAP Interaction ELISA Workflow

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Caption: Workflow for an ELISA-based PKA-AKAP interaction assay.

Materials:

- High-binding 96-well microplate
- Recombinant AKAP peptide (e.g., Ht31)
- Recombinant PKA-RII subunit
- **STAD 2**
- Bovine Serum Albumin (BSA)
- Primary antibody against PKA-RII
- HRP-conjugated secondary antibody
- TMB substrate solution
- Stop solution (e.g., 1 M H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Plate reader

Procedure:

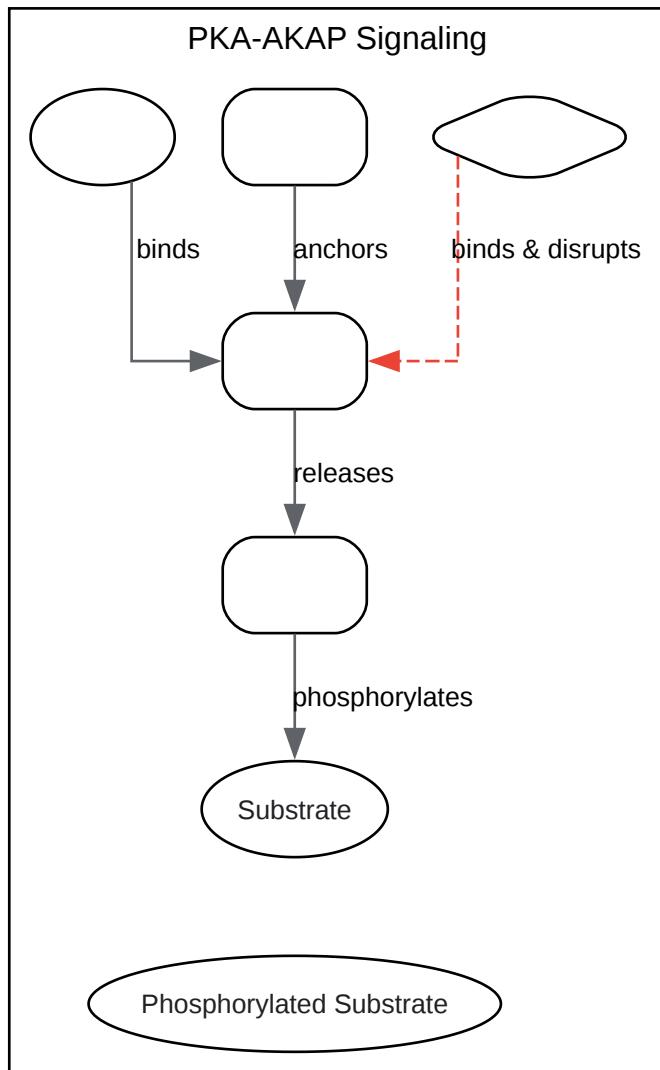
- Coat the wells of a 96-well plate with the AKAP peptide overnight at 4°C.
- Wash the wells with wash buffer and block with 1% BSA in PBS for 1 hour at room temperature.
- Prepare serial dilutions of **STAD 2** in assay buffer.
- Add the recombinant PKA-RII subunit and the **STAD 2** dilutions (or vehicle control) to the wells.
- Incubate for 2 hours at room temperature to allow for competitive binding.
- Wash the wells to remove unbound proteins.

- Add the primary antibody against PKA-RII and incubate for 1 hour.
- Wash the wells and add the HRP-conjugated secondary antibody for 1 hour.
- Wash the wells and add the TMB substrate.
- Stop the reaction with the stop solution and measure the absorbance at 450 nm.
- A decrease in absorbance indicates disruption of the PKA-RII-AKAP interaction by **STAD 2**.

Signaling Pathway

STAD 2 acts by disrupting the localization of PKA to specific subcellular compartments, a process mediated by AKAPs. This prevents the localized phosphorylation of PKA substrates in response to cAMP signaling.

Mechanism of STAD 2 Action

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Caption: **STAD 2** disrupts the PKA-AKAP signaling cascade.

In a typical signaling event, an increase in intracellular cAMP leads to the dissociation of the catalytic (C) subunits from the regulatory (RII) subunits of PKA.^[8] AKAPs tether the PKA holoenzyme to specific locations, ensuring that the released C subunits are in close proximity to their intended substrates for phosphorylation.^[8] **STAD 2** competitively binds to the docking and dimerization (D/D) domain of PKA-RII, preventing its interaction with AKAPs.^[1] This delocalization of PKA leads to a loss of signaling specificity.

Storage and Stability

Lyophilized **STAD 2** is stable for years when stored at -20°C or -80°C, protected from light and moisture.[6][7] Once reconstituted, stock solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to six months.[6][7] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquoting the stock solution into single-use vials is highly recommended.[6] The stability of working solutions in aqueous buffers is limited, and they should be prepared fresh for each experiment.

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